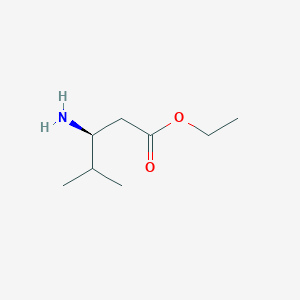

(S)-3-Amino-4-methylpentanoic acid ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-3-Amino-4-methylpentanoic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound is derived from 3-amino-4-methylpentanoic acid, also known as leucine, which is an essential amino acid. The ethyl ester form is often used to enhance the compound’s solubility and stability, making it more suitable for various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-methylpentanoic acid ethyl ester typically involves the esterification of 3-amino-4-methylpentanoic acid with ethanol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:

3-Amino-4-methylpentanoic acid+EthanolH2SO4(S)-3-Amino-4-methylpentanoic acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. Additionally, the use of solid acid catalysts, such as sulfonated polystyrene resins, can enhance the efficiency of the esterification process.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-Amino-4-methylpentanoic acid ethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the parent acid and ethanol in the presence of an acid or base.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be carried out using dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as alkyl halides or acyl chlorides.

Major Products Formed

Hydrolysis: 3-Amino-4-methylpentanoic acid and ethanol.

Reduction: 3-Amino-4-methylpentanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

(S)-3-Amino-4-methylpentanoic acid ethyl ester serves as a crucial building block in organic synthesis. Its chiral nature allows for the creation of optically active compounds, which are essential in the development of pharmaceuticals. The compound can be utilized in several chemical reactions, including:

- Esterification : The synthesis typically involves the esterification of 3-amino-4-methylpentanoic acid with ethanol, often catalyzed by acids like sulfuric acid under reflux conditions.

- Ligand Development : It has been used to develop nonracemizable ligands for the resolution of β-amino acids, enhancing selectivity in chemical reactions .

Biological Research

In biological contexts, this compound is investigated for its roles in amino acid metabolism and protein synthesis. Key applications include:

- Neurotransmitter Modulation : Due to its structural similarity to other amino acids involved in neurotransmission, it may modulate neurotransmitter systems and exhibit neuroprotective effects. Research into its interaction with neurotransmitter receptors suggests potential therapeutic applications in neurodegenerative diseases.

- Protein Incorporation : The compound can be hydrolyzed to release 3-amino-4-methylpentanoic acid, which can then be incorporated into proteins or act as a precursor for bioactive molecules.

Industrial Applications

The pleasant aroma of this compound makes it valuable in the production of flavorings and fragrances. Its applications extend to:

- Flavoring Agents : The compound's esters are often used in food and cosmetic industries due to their desirable sensory properties.

Table 1: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemical Synthesis | Building block for pharmaceuticals | Used in developing optically active compounds |

| Biological Research | Modulation of neurotransmitter systems | Potential neuroprotective effects; incorporation into proteins |

| Industrial | Flavorings and fragrances | Pleasant aroma enhances product appeal |

Case Study Insights

- Neuroprotective Studies : Research indicates that this compound may protect neuronal cells from oxidative stress, suggesting its potential role in treating conditions like Alzheimer's disease.

- Synthetic Methodologies : Innovative synthetic routes utilizing this compound have been developed to improve yields and reduce by-products during chemical reactions, demonstrating its utility in industrial settings .

Mécanisme D'action

The mechanism of action of (S)-3-Amino-4-methylpentanoic acid ethyl ester depends on its specific application. In biological systems, the ester can be hydrolyzed to release 3-amino-4-methylpentanoic acid, which can then participate in metabolic pathways. The amino acid can be incorporated into proteins or act as a precursor for other bioactive molecules. The ester form may also enhance the compound’s ability to cross cell membranes, improving its efficacy as a drug or research tool.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.

Methyl butanoate: Another ester with a fruity smell, used in flavorings and fragrances.

Ethyl propanoate: An ester with a sweet odor, used in the food industry.

Uniqueness

(S)-3-Amino-4-methylpentanoic acid ethyl ester is unique due to the presence of both an amino group and an ester group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler esters. Additionally, its derivation from an essential amino acid adds to its biological significance, making it a valuable compound in both research and industrial applications.

Activité Biologique

(S)-3-Amino-4-methylpentanoic acid ethyl ester, also known as ethyl 3-amino-4-methylpentanoate, is a beta-amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a branched alkyl chain, influencing its interaction with biological systems.

- Chemical Formula : C₉H₁₉N₃O₂

- CAS Number : 142342-78-7

- Molecular Weight : 185.26 g/mol

- Structure :

The biological activity of this compound can be attributed to its role as a beta-amino acid, which may interact with various receptors and enzymes in the body. Its structural similarity to natural amino acids enables it to participate in protein synthesis and influence metabolic pathways.

Biological Activities

-

Neuroprotective Effects :

- Studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. It is hypothesized to modulate neurotransmitter release and protect against excitotoxicity.

-

Antimicrobial Properties :

- Preliminary research indicates that this compound exhibits antimicrobial activity against certain bacterial strains, although specific mechanisms remain to be fully elucidated.

- Cytotoxic Effects :

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Neuroprotection | Modulation of neurotransmitter release | |

| Antimicrobial | Activity against specific bacterial strains | |

| Cytotoxicity | Inhibition of cancer cell proliferation |

Case Study: Neuroprotective Potential

In a controlled study examining the neuroprotective effects of this compound, researchers found that the compound significantly reduced neuronal death in models of excitotoxicity. The proposed mechanism involved the modulation of glutamate receptors, leading to decreased calcium influx and subsequent cell death.

Case Study: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties revealed that this compound displayed notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antimicrobial agents, suggesting its potential as a lead compound for new antibiotic development .

Propriétés

IUPAC Name |

ethyl (3S)-3-amino-4-methylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-11-8(10)5-7(9)6(2)3/h6-7H,4-5,9H2,1-3H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXXWHOBPJEQJJ-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.